![molecular formula C10H20 B009782 3-Ethyl-3-octene CAS No. 19781-31-8](/img/structure/B9782.png)
3-Ethyl-3-octene
Overview
Description
3-Ethyl-3-octene is a chemical compound with the molecular formula C10H20 . It is an alkene, which is a type of hydrocarbon that contains a carbon-carbon double bond .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-3-octene consists of a carbon backbone with a double bond and an ethyl group attached to the third carbon . The presence of the double bond classifies it as an alkene .Physical And Chemical Properties Analysis
3-Ethyl-3-octene has a molecular weight of 140.266 Da . It has a density of 0.8±0.1 g/cm^3, a boiling point of 168.2±7.0 °C at 760 mmHg, and a vapour pressure of 2.2±0.1 mmHg at 25°C . It also has a flash point of 34.7±14.8 °C .Scientific Research Applications
Catalysis and Ethylene Tetramerization :
- A chromium catalytic system has been developed for the efficient production of 1-octene without the need for expensive methylaluminoxane, offering an alternative for ethylene tetramerization (Kim et al., 2017).
- Similarly, CrI complexes with weakly coordinating anion, triethylaluminum, and PNPiPr have been effective in catalyzing ethylene tetramerization, producing 1-octene (Rucklidge et al., 2007).
Polymerization and Material Science :
- 1-Octene has been successfully polymerized to produce semicrystalline, branched poly(ethylene)-like materials. These polymers offer a new class of thermoplastic elastomers with varying performance based on microstructure and crystallinity (Leone et al., 2016).
- Ethylene-octene copolymers display unique crystallization behaviors, influencing the material properties of the resulting polymer blends (Bensason et al., 1997).
- In melt spinning of poly(ethylene-co-octene) filaments, varying comonomer contents lead to differences in crystallinity and orientation, affecting the material's mechanical properties (Shan & White, 2004).
Chemical Synthesis and Selectivity :
- Research into selective ethylene tetramerization with chromium-based catalysts has shown the potential for producing large amounts of oligomer-free 1-octene, which can be beneficial for various industries (Licciulli et al., 2010).
- The selective tetramerization of ethylene to 1-octene involves a unique extended metallacyclic mechanism, which plays a key role in the formation of 1-octene and higher 1-alkenes (Overett et al., 2005).
Industrial Applications :
- Group 3 metal catalysts have been instrumental in ethylene and α-olefin polymerization, including for compounds like 1-octene, enabling the production of a variety of polymers with different properties (Gromada et al., 2004).
Mechanism of Action
properties
IUPAC Name |
3-ethyloct-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-4-7-8-9-10(5-2)6-3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIRLWRQSSLZCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337645 | |
Record name | 3-Ethyl-3-octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19781-31-8 | |
Record name | 3-Ethyl-3-octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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